Tropacine

Übersicht

Beschreibung

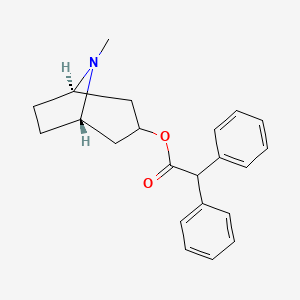

Tropacin ist eine chemische Verbindung, die für ihre anticholinergen Eigenschaften bekannt ist. Strukturell wird sie als a-Phenylbenzenessigsäure (3-endo)-8-Methyl-8-azabicyclo [3.2.1]oct-3-yl-Ester identifiziert. Tropacin wird in der Medizin hauptsächlich als Antiparkinsonmittel eingesetzt, da es die Aktivität bestimmter Neurotransmitter hemmen kann .

Vorbereitungsmethoden

Tropacin kann aus Tropin und Diphenylacetylchlorid synthetisiert werden. Die Reaktion beinhaltet die Veresterung von Tropin mit Diphenylacetylchlorid unter kontrollierten Bedingungen. Der Prozess liefert typischerweise Kristalle aus einer Chloroform- und Ethermischung mit einem Schmelzpunkt von 217-218°C . Industrielle Produktionsverfahren beinhalten häufig gaschromatographische Techniken, um die Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Tropacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tropacin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.

Substitution: Tropacin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.

Wissenschaftliche Forschungsanwendungen

Tropacin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen chemischen Synthesen verwendet.

Biologie: Für seine Auswirkungen auf die Aktivität von Neurotransmittern untersucht.

Medizin: Hauptsächlich als Antiparkinsonmittel aufgrund seiner anticholinergen Eigenschaften eingesetzt.

Industrie: In der Produktion bestimmter Pharmazeutika eingesetzt

Wirkmechanismus

Tropacin übt seine Wirkung aus, indem es als Anticholinergikum wirkt. Es hemmt kompetitiv die Wirkung von Acetylcholin auf Muskarinrezeptoren und reduziert so die Aktivität des parasympathischen Nervensystems. Diese Hemmung trägt dazu bei, die Symptome der Parkinson-Krankheit zu lindern, indem sie Muskelsteifheit und Tremor reduziert .

Wirkmechanismus

Tropacine exerts its effects by acting as an anticholinergic agent. It competitively inhibits the action of acetylcholine on muscarinic receptors, thereby reducing the activity of the parasympathetic nervous system. This inhibition helps alleviate symptoms of Parkinson’s disease by reducing muscle stiffness and tremors .

Vergleich Mit ähnlichen Verbindungen

Tropacin ähnelt anderen anticholinergen Verbindungen wie Atropin und Scopolamin. Es ist jedoch in seiner spezifischen strukturellen Konfiguration und seiner gezielten Anwendung als Antiparkinsonmittel einzigartig. Zu ähnlichen Verbindungen gehören:

Atropin: Zur Behandlung von Bradykardie und als Präanästhetikum zur Reduzierung der Speichelproduktion eingesetzt.

Scopolamin: Zur Vorbeugung von Reisekrankheit und postoperativer Übelkeit eingesetzt

Die einzigartigen strukturellen Eigenschaften von Tropacin und seine spezifischen medizinischen Anwendungen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis.

Biologische Aktivität

Tropacine, a bicyclic compound derived from tropine, exhibits significant biological activity primarily through its anticholinergic properties. It plays a crucial role in the synthesis of various therapeutic agents that target the acetylcholine signaling pathway. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound's structure consists of a six-membered piperidine ring fused with a five-membered oxane ring, featuring a nitrogen atom that contributes to its biological activity. The compound can be synthesized by reacting tropine with diphenylacetyl chloride, resulting in this compound and acetic acid as by-products:

This structural configuration is essential for its interaction with muscarinic receptors, where it acts as an antagonist to acetylcholine .

This compound functions as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors in the nervous system. This blockade leads to various physiological effects such as:

- Relaxation of smooth muscles

- Dilation of pupils

- Decreased heart rate

Research has demonstrated that this compound inhibits contractions induced by acetylcholine in isolated tissues, confirming its anticholinergic properties .

Anticholinergic Properties

A study conducted on isolated rat ileum demonstrated that this compound effectively inhibited acetylcholine-induced contractions, showcasing its potential in treating gastrointestinal disorders.

Toxicological Profile

While this compound has therapeutic potential, it can also be toxic at high doses. Symptoms of this compound poisoning include dry mouth, blurred vision, hallucinations, and seizures. A review of case studies on tropane alkaloid poisonings highlighted the need for caution in its use and the importance of understanding its toxicological profile .

Research Findings

Recent investigations into this compound derivatives have aimed at enhancing its pharmacological properties. Modifications to the this compound structure are being explored to develop new drugs with improved potency and selectivity while minimizing side effects. These derivative compounds are being tested for their efficacy in various conditions, including:

- Respiratory disorders

- Gastrointestinal issues

- Neurological conditions

Comparative Analysis of this compound Derivatives

| Compound | Potency Level | Selectivity | Side Effects |

|---|---|---|---|

| This compound | Moderate | Low | Dry mouth, dizziness |

| Tropicamide | High | Moderate | Nausea, headache |

| Trospium chloride | High | High | Minimal side effects |

This table illustrates the ongoing research efforts to optimize this compound derivatives for therapeutic applications .

Eigenschaften

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYUDPWXQZWTH-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6878-98-4 | |

| Record name | Tropacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.